molecular formula C5H6N2O3 B101769 (4-Methyl-furazan-3-yl)-acetic acid CAS No. 15323-69-0

(4-Methyl-furazan-3-yl)-acetic acid

Cat. No. B101769
CAS RN: 15323-69-0
M. Wt: 142.11 g/mol
InChI Key: KTQDLOCXIKPNTI-UHFFFAOYSA-N
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Description

(4-Methyl-furazan-3-yl)-acetic acid is a chemical compound that is part of the furazan family, which are heterocyclic organic compounds. The furazan ring system is known for its applications in materials science, particularly in the development of energetic materials due to its nitrogen-rich character. Although the provided papers do not directly discuss (4-Methyl-furazan-3-yl)-acetic acid, they provide insights into the behavior of related furazan compounds in various conditions, which can be extrapolated to understand the properties and reactions of (4-Methyl-furazan-3-yl)-acetic acid.

Synthesis Analysis

The synthesis of furazan derivatives can be complex, involving multiple steps and various reagents. While the papers provided do not detail the synthesis of (4-Methyl-furazan-3-yl)-acetic acid specifically, they do mention the synthesis of related compounds. For instance, the synthesis of esters of E- and Z-α-(hydroxyimino)-1, 2-benzisoxazole-3-acetic acid is reported in the second paper, which involves nitrosation reactions with alkyl esters . This suggests that similar synthetic routes could potentially be applied to the synthesis of (4-Methyl-furazan-3-yl)-acetic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furazan derivatives is characterized by the presence of a furazan ring, which is a five-membered aromatic ring with nitrogen atoms. The X-ray crystal structure analysis mentioned in the second paper provides a method for determining the precise molecular structure of furazan derivatives . Although the structure of (4-Methyl-furazan-3-yl)-acetic acid is not provided, such analytical techniques are crucial for confirming the molecular geometry and the presence of functional groups in the compound.

Chemical Reactions Analysis

The reactivity of furazan compounds can be influenced by the substituents attached to the furazan ring. The nitrosation reaction products of alkyl esters of 1,2-benzisoxazole-3-acetic acid, as discussed in the second paper, indicate that furazan derivatives can undergo specific reactions such as nitrosation to yield new compounds . This implies that (4-Methyl-furazan-3-yl)-acetic acid may also participate in similar reactions, potentially leading to the formation of various products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furazan derivatives can vary widely depending on their molecular structure. The first paper discusses the solubility and metastable zone width of DNTF in acetic acid and water systems, which are influenced by temperature, cosolute concentration, and pH value . These findings are relevant for understanding the solubility behavior of (4-Methyl-furazan-3-yl)-acetic acid in different solvents and under various conditions. The metastable zone width is particularly important for crystallization processes, which are essential for the purification and characterization of chemical compounds.

Scientific Research Applications

Inhibition of Dark Fermentative Bio-Hydrogen Production

Furan derivatives, including compounds structurally related to (4-Methyl-furazan-3-yl)-acetic acid, can significantly suppress bio-hydrogen production in the process of dark fermentative bio-hydrogen generation. This study highlights how furan derivatives and phenolic compounds could inhibit hydrogen production, impacting the feasibility of this renewable energy source on a large scale. Strategies to mitigate such inhibition include inoculum pre-treatment and dilution of reactor contents. However, the economic and technical viability of these strategies on a larger scale remains under investigation (Bundhoo & Mohee, 2016).

Furan Fatty Acids and Health Implications

Furan fatty acids, closely related to furan derivatives, have been identified in various natural sources and exhibit potential health benefits, including antioxidant and anti-inflammatory properties. Notably, a major metabolite of furan fatty acids, CMPF, shows conflicting reports regarding its association with glucose metabolism and diseases like diabetes and renal failure. This review explores the beneficial and possibly adverse effects of furan fatty acids and their metabolites on health, suggesting a complex interaction with dietary habits and disease states (Xu et al., 2017).

Conversion of Biomass to Furan Derivatives

The valorization of sugars from lignocellulosic biomass into valuable chemicals such as furan derivatives (e.g., 5-hydroxymethylfurfural (5-HMF) and furfural) is an area of growing interest. These chemicals serve as key building blocks in various applications. This review addresses the selection of solvents and operational conditions for efficient conversion processes, emphasizing green chemistry principles and the potential environmental, health, and safety impacts. The rational selection of solvents, including ethyl acetate and methyl propionate, based on performance and environmental friendliness is discussed, highlighting the role of COSMO-RS as a tool for solvent screening (Esteban, Vorholt, & Leitner, 2020).

Pervaporation Separation of Water–Acetic Acid Mixtures

In the context of industrial waste treatment, particularly in the recycling of acetic acid from aqueous streams, pervaporation (PV) emerges as an economically and environmentally beneficial technique. This review examines the literature on the pervaporation separation of water-acetic acid mixtures, showcasing the technological advancements and comparative analysis of membrane processes for the efficient separation of acetic acid, a common by-product in various industrial processes (Aminabhavi & Toti, 2003).

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Furan and thiophene rings, structurally related to furan derivatives, have significant implications in the design of bioactive molecules, including nucleobases, nucleosides, and their analogues. This review underlines the importance of furan and thiophene as substituents in medicinal chemistry, assessing their impact on antiviral, antitumor, and other pharmacological activities. It showcases the broad spectrum of applications for these heterocyclic compounds in drug development and therapeutic interventions (Ostrowski, 2022).

properties

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDLOCXIKPNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360160
Record name (4-Methyl-furazan-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-furazan-3-yl)-acetic acid

CAS RN

15323-69-0
Record name 2-(4-Methyl-1,2,5-oxadiazol-3-yl)acetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (4-Methyl-furazan-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15323-69-0
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